Overall Synthesis Yield: Convergent Aldehyde-Fragment Route vs. Traditional Linear Route
A convergent synthetic route employing 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde as the pre-assembled aldehyde fragment delivers an overall Olaparib yield of 82.3%, compared to 49% for the prior art linear route that constructs the cyclopropanecarbonyl-piperazine moiety in the final step [1]. This represents a 68% relative yield improvement. The convergent route reduces the number of post-aldehyde synthetic transformations, minimizing cumulative yield losses and simplifying purification.
| Evidence Dimension | Overall synthetic yield to Olaparib API |
|---|---|
| Target Compound Data | 82.3% overall yield (convergent route using target aldehyde fragment) |
| Comparator Or Baseline | 49% overall yield (prior art linear route with late-stage cyclopropanecarbonyl installation) |
| Quantified Difference | +33.3 percentage points (68% relative improvement) |
| Conditions | Multi-step Olaparib synthesis; comparison of convergent vs. linear route as disclosed in patent literature |
Why This Matters
A 33-percentage-point yield advantage directly reduces raw material consumption per kilogram of API, a primary driver of cost-of-goods in generic Olaparib manufacturing.
- [1] Eureka Patsnap. Preparing Method for Olaparib. Patent CN106008365A / related disclosure. Reports overall yield of 82.3% using aldehyde fragment convergent route vs. 49% prior art linear route. Accessed 2026. View Source
